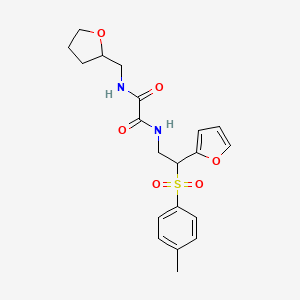

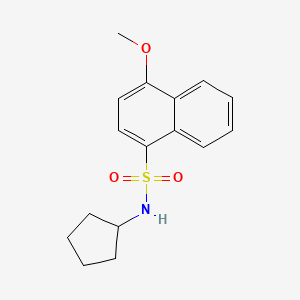

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Tetrahydrofuran (THF) is a cyclic ether that is mainly used as a precursor to polymers .

Synthesis Analysis

A process for preparing furanic mono- and/or di-sulfonate molecules from the reduction products of HMF, in particular, from either 2,5-bis-hydroxymethyltetrahydrofurans (THF-diols) or furan-2,5-dimethanol (FDM) under relatively mild conditions is described . The process involves reacting THF-diols or FDM with at least a sulfonate species, and a reagent of either 1) a nucleophilic base or 2) combination of a non-nucleophilic base and a nucleophile, as two separate reagents .Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ether (aliphatic), 1 sulfonate (thio-/dithio-), and 1 Oxolane .Chemical Reactions Analysis

Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate has a molecular formula of C6H12O4S and a molecular weight of 180.22208 g/mol .Wissenschaftliche Forschungsanwendungen

Catalytic Activities and Chemical Synthesis

The research on furan and tetrahydrofuran derivatives, such as N1-(2-(furan-2-yl)-2-tosylethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, often revolves around their catalytic activities and roles in chemical synthesis. These compounds are frequently utilized in the catalytic reduction of biomass-derived furanic compounds, serving as intermediates in the production of valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013). Similarly, advancements in catalytic methods have enabled efficient syntheses of substituted furans and pyrroles, highlighting the significance of these compounds in constructing biologically relevant structures (Lian et al., 2013).

Biomass-derived Solvents

The use of biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) underscores the environmental and practical advantages of furan and tetrahydrofuran derivatives. These solvents are derived from renewable resources and exhibit remarkable stability and low miscibility with water, making them suitable for applications in organometallics, organocatalysis, and biotransformations (Pace et al., 2012).

Synthetic Methodologies

The development of efficient synthetic methodologies for furan and tetrahydrofuran derivatives is a crucial area of research. These methods aim to produce multi-substituted dihydrofurans, valuable intermediates in natural product synthesis and pharmaceuticals. Researchers have focused on regioselective and stereoselective synthesis techniques, employing catalytic and non-catalytic strategies to achieve high yields and selectivity (Alonso et al., 2005).

Industrial Applications and Environmental Impact

The exploration of furan and tetrahydrofuran derivatives extends to their industrial applications and environmental impact. For instance, the conversion of furfural into 2-methyltetrahydrofuran demonstrates the potential of these compounds in creating environmentally friendly solvents and chemicals from biomass. Such research not only contributes to the development of sustainable industrial processes but also to the reduction of reliance on fossil fuels (Liu et al., 2020).

Wirkmechanismus

The high therapeutic properties of the furan-related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents which can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h3,5-9,11,15,18H,2,4,10,12-13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVDUXPARUJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)

![N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B2830530.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)

![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)

![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)

![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)